N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)

Description

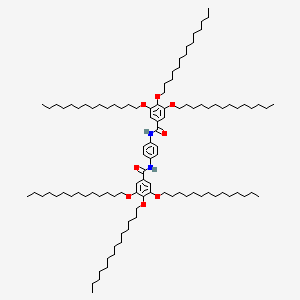

N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) is a symmetric bis-benzamide derivative featuring a rigid 1,4-phenylene spacer and three tetradecyloxy (C14 alkoxy) substituents on each benzamide unit. Its structural design contrasts with analogs bearing shorter alkoxy, aromatic, or electron-deficient groups, which are often explored for biological activity or DNA interactions .

Properties

CAS No. |

680581-51-5 |

|---|---|

Molecular Formula |

C104H184N2O8 |

Molecular Weight |

1590.6 g/mol |

IUPAC Name |

3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide |

InChI |

InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108) |

InChI Key |

SCWAJQMCHFGWQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).

Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.

Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.

Scientific Research Applications

Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.

Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.

Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.

Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.

Mechanism of Action

- The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.

- Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure and Substituent Effects

a) N,N'-(1,4-Phenylene)bis(3,4,5-trimethoxybenzamide) (JW5)

- Structure : Shares the 1,4-phenylene spacer and benzamide core but substitutes tetradecyloxy with methoxy (OCH₃) groups.

- Impact: Molecular Weight: 496.52 g/mol (vs. ~1,200–1,400 g/mol estimated for the tetradecyloxy analog) . Solubility: Methoxy groups enhance polar solubility compared to the highly hydrophobic tetradecyloxy chains. The shorter chains likely improve bioavailability for CNS targets .

b) N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

- Structure : Uses a 1,2-phenylene spacer and benzyloxy (OCH₂C₆H₅) substituents.

- Impact: Geometry: The 1,2-phenylene spacer introduces steric hindrance, reducing rigidity compared to the 1,4-isomer. Interactions: Benzyloxy groups enable π-π stacking but lack the fluidity of tetradecyloxy chains.

c) N,N'-(1,4-Phenylene)-bis(1,8-naphthalimide) (NP2)

- Structure : Replaces benzamide with naphthalimide moieties.

- Impact :

Physical and Spectroscopic Properties

Biological Activity

N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on existing research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C104H184N2O8

- Molecular Weight: Approximately 1,688.6 g/mol

- IUPAC Name: 3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide

The compound features a central 1,4-phenylene group flanked by two benzamide moieties, with three tetradecyloxy groups attached to each benzene ring. The long hydrocarbon chains impart amphiphilic properties, which could enhance its interaction with biological membranes.

Synthesis

The synthesis of N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) typically involves multi-step organic reactions. One common method includes Friedel–Crafts polymerization reactions using derivatives of triphenylamine and appropriate reactants under anhydrous conditions with Lewis acid catalysts. Such synthetic routes are crucial for optimizing the purity and yield of the compound for further biological testing.

Research indicates that the unique structural features of N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) may facilitate interactions with biological membranes or proteins. This interaction is essential for understanding its pharmacological effects and potential therapeutic applications.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. For instance:

- Case Study: A related compound was shown to inhibit the growth of cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively. This suggests that N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) may possess similar bioactivity against cancer cells due to its structural characteristics .

Anti-inflammatory Properties

The anti-inflammatory activity of structurally related compounds has been documented. For example:

- Research Findings: Certain derivatives demonstrated significant inhibition of edema in animal models comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This provides a basis for hypothesizing that N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) could also exhibit anti-inflammatory effects .

Comparative Analysis

To better understand the uniqueness of N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide), a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| N,N'-Bis(3-tetradecyloxybenzamide) | C40H82N2O6 | Contains two tetradecyloxy groups | Lacks the phenylene bridge |

| 1,4-Benzenediamine derivative | C14H16N2O2 | Contains amine groups | Simpler structure without long alkyl chains |

| Bisphenol A derivative | C15H16O2 | Known for endocrine disruption | Different functional groups affecting bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.